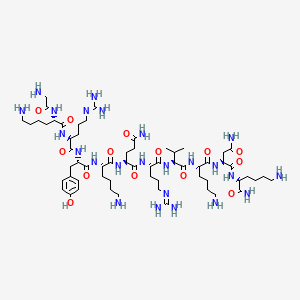![molecular formula C12H19NO3 B574167 2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol CAS No. 159821-68-8](/img/structure/B574167.png)
2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol” is a unique chemical compound with the empirical formula C12H19NO3 and a molecular weight of 225.28 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the N-Dde Lipoamino Acids were prepared by the reaction of the Lipoamino Acids with 2-acetyldimedone in the presence of triethylamine in refluxing ethanol .Molecular Structure Analysis
The SMILES string for this compound isCC1(C)CC(=O)C(=C\\CNCCO)\\C(=O)C1 . This indicates that the compound contains a cyclohexane ring with two carbonyl groups (=O), a dimethyl group ©, and an ethyl-amino-ethanol group (CNCCO). Chemical Reactions Analysis
The stability of the N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (N-Dde) group to both acidic and some basic conditions, and its facile removal by hydrazine or hydroxylamine, have led to its successful incorporation into many solid-phase methodologies .Physical and Chemical Properties Analysis
The compound appears as a yellowish or white to off-white powder . The melting point is between 126 - 136 °C .Wissenschaftliche Forschungsanwendungen
- Die Konjugation von Arzneimitteln mit Lipoaminosäuren (LAAs) wie N-Dde kann die Arzneimittelstabilität und -bioverfügbarkeit verbessern. LAAs bieten sterischen Schutz vor enzymatischem Abbau und verbessern die Lipophilie, was eine bessere passive Membrandiffusion ermöglicht .
- N-Dde ist aufgrund seiner Stabilität sowohl unter sauren als auch unter basischen Bedingungen besonders nützlich. Es kann in Festphasenmethoden zur Arzneimittelsynthese integriert werden .
- Forscher haben N-Dde-LAA-Konjugate in der Glycolipopeptidsynthese und bei Somatostatin-Analoga untersucht .
- N-Dde-LAA-Derivate, wie z. B. 2-Acetyldimedon, spielen eine Rolle in der chemischen Biologie. Diese Verbindungen werden durch Acylierung synthetisiert und haben Anwendungen in verschiedenen Studien .
- N-Dde kann zur ortspezifischen Modifikation von Proteinen verwendet werden. Durch die Integration von N-Dde-geschützten Aminosäuren während der Peptidsynthese können Forscher bestimmte Reste selektiv modifizieren .
- N-Dde-LAA ist mit Festphasen-Peptidsynthese-Strategien kompatibel. Seine einfache Entfernung durch Hydrazin oder Hydroxylamin ermöglicht kontrollierte Biokonjugationsreaktionen .
- Forscher haben N-Dde-LAA-Derivate bei der Entwicklung von funktionellen Materialien untersucht. Ihre einzigartigen Eigenschaften machen sie zu interessanten Kandidaten für Anwendungen in der Materialwissenschaft .
Arzneimittel-Abgabesysteme
Peptidkonjugate
Chemische Biologie
Proteinmodifikation
Biokonjugationsstrategien
Funktionelle Materialien
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is used in the synthesis of peptides , suggesting that its targets could be various proteins or enzymes involved in peptide synthesis or function.
Mode of Action
The compound interacts with its targets through the process of conjugation . The conjugation of a drug with one or more lipoamino acids (LAAs) can impart upon the drug steric protection from enzymatic degradation, increased lipophilicity, and increased passive membrane diffusion . This suggests that the compound might enhance the stability and bioavailability of the drugs it’s conjugated with.
Pharmacokinetics
It’s known that the compound can increase the lipophilicity and passive membrane diffusion of the drugs it’s conjugated with , which suggests that it might enhance the absorption and distribution of these drugs.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the stability of the compound to both acidic and some basic conditions, and its facile removal by hydrazine or hydroxylamine, have led to its successful incorporation into many solid-phase methodologies .
Eigenschaften
IUPAC Name |
2-[2-(2-hydroxyethylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2)7-10(15)9(11(16)8-12)3-4-13-5-6-14/h3,13-14H,4-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGSAOXEFXRXIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CCNCCO)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694544 |
Source


|
| Record name | 2-{2-[(2-Hydroxyethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159821-68-8 |
Source


|
| Record name | 2-{2-[(2-Hydroxyethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4AS,9aR)-1-methyl-2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b]pyrazine](/img/structure/B574085.png)
![(3AS,6aR)-2-isopropylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B574089.png)
![tert-butyl N-[2-[amino(methyl)amino]ethyl]carbamate](/img/structure/B574090.png)
![8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B574092.png)
![2-Methyl-2-propanyl [2-(3-aminopropoxy)ethyl]carbamate](/img/structure/B574095.png)




![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]- (9CI)](/img/no-structure.png)



